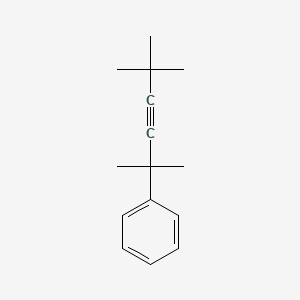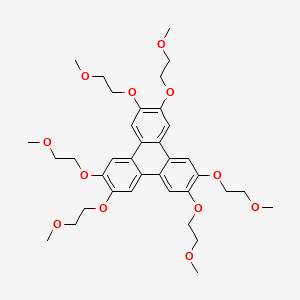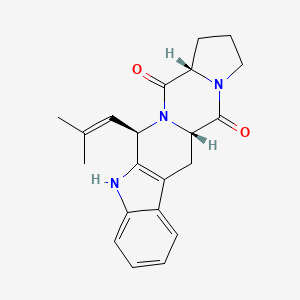![molecular formula C20H9F15O2 B14332874 [1,1'-Biphenyl]-3-yl pentadecafluorooctanoate CAS No. 110262-36-7](/img/structure/B14332874.png)
[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-3-yl pentadecafluorooctanoate: is a synthetic organic compound characterized by a biphenyl group attached to a pentadecafluorooctanoate moiety. This compound is notable for its unique chemical structure, which combines the aromatic biphenyl with a highly fluorinated alkyl chain, imparting distinct physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate typically involves the esterification of [1,1’-biphenyl]-3-ol with pentadecafluorooctanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also integral to industrial processes to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The biphenyl moiety can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although the highly fluorinated chain is generally resistant to reduction.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl quinones
Reduction: Reduced biphenyl derivatives
Substitution: Halogenated biphenyl compounds
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate is used as a model compound to study the effects of fluorination on aromatic systems. Its unique structure makes it a valuable reference in the development of new fluorinated materials.
Biology
The compound’s fluorinated chain imparts hydrophobic properties, making it useful in studying membrane interactions and protein-lipid interactions in biological systems.
Medicine
Research into the biomedical applications of [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate includes its potential use in drug delivery systems, where its hydrophobic nature can aid in the encapsulation and controlled release of therapeutic agents.
Industry
In industry, the compound is explored for its potential in creating advanced materials with unique surface properties, such as non-stick coatings and water-repellent surfaces.
Mécanisme D'action
The mechanism by which [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate exerts its effects is largely dependent on its interaction with molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the fluorinated chain can interact with hydrophobic regions, altering the conformation and function of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,1’-Biphenyl]-4-yl pentadecafluorooctanoate
- [1,1’-Biphenyl]-2-yl pentadecafluorooctanoate
- [1,1’-Biphenyl]-3-yl perfluorooctanoate
Uniqueness
Compared to its analogs, [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate is unique due to the position of the biphenyl attachment, which influences its reactivity and interaction with other molecules. The specific placement of the biphenyl group can affect the compound’s physical properties, such as melting point and solubility, making it distinct in its applications.
Propriétés
Numéro CAS |
110262-36-7 |
|---|---|
Formule moléculaire |
C20H9F15O2 |
Poids moléculaire |
566.3 g/mol |
Nom IUPAC |
(3-phenylphenyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
InChI |
InChI=1S/C20H9F15O2/c21-14(22,13(36)37-12-8-4-7-11(9-12)10-5-2-1-3-6-10)15(23,24)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)35/h1-9H |
Clé InChI |
PFGXNEBHAPDZPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)OC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


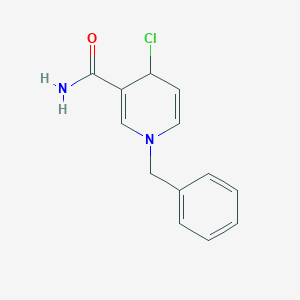
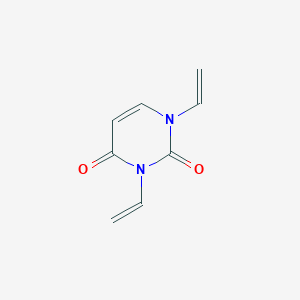
![[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile](/img/structure/B14332802.png)
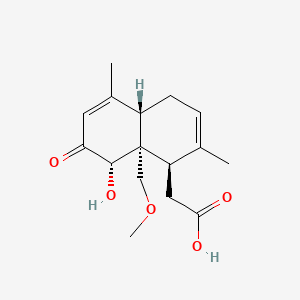
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester](/img/structure/B14332810.png)
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)
![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)
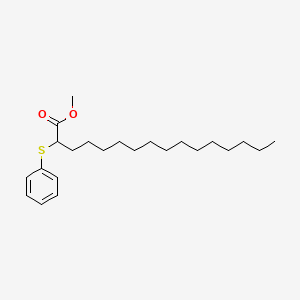
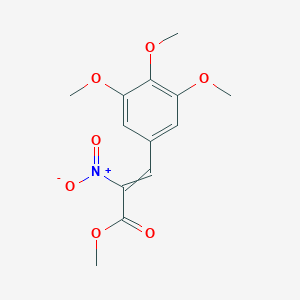
![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
